Technical Whitepaper: N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
Technical Whitepaper: N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
Topic: N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide (CAS 299419-16-2) Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist
Structural Analysis, Synthesis, and Pharmacological Applications in Purinergic Signaling[1]
Executive Summary
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide (CAS 299419-16-2) is a specialized small-molecule scaffold belonging to the class of adamantyl-carboxamides . In drug discovery, this structural motif is widely recognized as a "privileged structure," most notably serving as a core pharmacophore for P2X7 receptor antagonists and 11
This guide provides a comprehensive technical analysis of the compound, focusing on its chemical stability derived from the sterically hindered mesityl group, its synthetic pathways, and its utility as a research tool for interrogating inflammatory pathways, specifically the NLRP3 inflammasome axis .
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound combines a lipophilic adamantane cage with a sterically congested aniline (mesitylamine) via an amide linker. This design is intentional in medicinal chemistry to improve metabolic stability by blocking the amide bond from enzymatic hydrolysis and preventing aromatic hydroxylation.
| Property | Data |
| CAS Number | 299419-16-2 |
| IUPAC Name | N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
| Molecular Formula | |
| Molecular Weight | 297.43 g/mol |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |
| Topological Polar Surface Area | 29.1 |
Pharmacology & Mechanism of Action
Target Class: P2X7 Receptor Antagonism
While adamantane derivatives have historical use as antivirals (M2 channel blockers), the N-aryladamantane-1-carboxamide scaffold is a validated template for P2X7 receptor antagonists . The P2X7 receptor is an ATP-gated ion channel expressed on immune cells (microglia, macrophages) that drives inflammation.
Mechanism:
-
Binding: The adamantane cage occupies the hydrophobic pocket of the P2X7 receptor (allosteric site), while the amide-aryl tail provides directional interactions (H-bonding and
-stacking). -
Inhibition: Binding prevents the ATP-induced conformational change required for channel opening.
-
Downstream Effect: Blockade inhibits
efflux and influx, preventing the assembly of the NLRP3 inflammasome . -
Result: Suppression of Caspase-1 activation and subsequent release of mature IL-1
and IL-18 cytokines.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide within the inflammatory cascade.
Figure 1: Mechanism of Action. The compound blocks P2X7 gating, halting the ion flux necessary for NLRP3 inflammasome activation.
Synthesis & Manufacturing
The synthesis of CAS 299419-16-2 is a robust, single-step amide coupling. The steric bulk of the 2,4,6-trimethylaniline (mesitylamine) requires forcing conditions or activated acid derivatives (Acid Chloride) rather than standard carbodiimide couplings.
Synthetic Route
Reagents:
-
Precursor A: Adamantane-1-carboxylic acid (converted to acid chloride via
or ). -
Precursor B: 2,4,6-Trimethylaniline (Mesitylamine).
-
Base: Triethylamine (
) or Pyridine (to scavenge HCl). -
Solvent: Dichloromethane (DCM) or THF.
Figure 2: Synthetic pathway via acid chloride activation to overcome steric hindrance.
Detailed Protocol (Self-Validating)
Rationale: The acid chloride method is chosen over EDC/NHS because the ortho-methyl groups on the aniline create significant steric hindrance, often leading to low yields with milder coupling agents.
-
Activation: Dissolve adamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.
-
Coupling: Redissolve the acid chloride in anhydrous DCM.
-
Addition: In a separate flask, mix 2,4,6-trimethylaniline (1.0 eq) and triethylamine (2.0 eq) in DCM. Cool to 0°C.
-
Reaction: Dropwise add the acid chloride solution to the amine solution. Allow to warm to RT and stir overnight.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated
(to remove unreacted acid), and finally brine. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/Ethyl Acetate 4:1).
-
Validation: Product should appear as a white solid. Verify via
-NMR (Look for singlet at ~6.9 ppm for aromatic protons and characteristic adamantane multiplets at 1.6-2.1 ppm).
Experimental Validation Protocols
To utilize CAS 299419-16-2 effectively in research, its activity must be validated using functional assays.
In Vitro P2X7 Antagonist Assay (YO-PRO-1 Uptake)
Objective: Measure the ability of the compound to block ATP-induced pore formation.
| Step | Action | Critical Parameter |
| 1. Cell Prep | Use HEK293 cells stably expressing human P2X7 or differentiated THP-1 cells. | Density: |
| 2. Dye Loading | Add YO-PRO-1 iodide (fluorescent DNA-binding dye). | Concentration: 2 |
| 3. Pre-incubation | Add test compound (CAS 299419-16-2) at varying concentrations (0.1 nM - 10 | Time: 30 mins at 37°C. |
| 4. Stimulation | Add BzATP (P2X7 agonist). | Concentration: |
| 5. Measurement | Monitor fluorescence kinetics (Ex 485 nm / Em 530 nm). | Read every 30s for 10 mins. |
| 6. Analysis | Calculate % Inhibition relative to vehicle control. | Plot log(concentration) vs. response for |
IL-1 Release Assay (Functional Readout)
Objective: Confirm inhibition of the downstream inflammatory cytokine release.[1]
-
Prime: Treat THP-1 cells with LPS (1
g/mL) for 4 hours to upregulate Pro-IL-1 . -
Treat: Add CAS 299419-16-2 (30 mins).
-
Activate: Add ATP (5 mM) for 30 mins to trigger P2X7.
-
Quantify: Collect supernatant and measure IL-1
via ELISA.
Therapeutic Potential & Safety Profile
Therapeutic Areas
-
Neuropathic Pain: P2X7 antagonism reduces microglial activation in the spinal cord.
-
Rheumatoid Arthritis: Inhibition of IL-1
release in synovial macrophages. -
Neurodegeneration: Potential to reduce neuroinflammation in Alzheimer’s models.
ADME/Tox Considerations (Lipinski Analysis)
-
Absorption: High lipophilicity (LogP ~5.2) suggests excellent membrane permeability but potential solubility issues in aqueous media.
-
Metabolism: The 2,4,6-trimethyl (mesityl) group is a metabolic shield. It blocks the "NIH shift" and hydroxylation at the para position, significantly extending half-life compared to unsubstituted anilides.
-
Toxicity: Adamantane derivatives can block other channels (e.g., NMDA, hERG) at high concentrations. Selectivity screening is mandatory.
References
-
Vertex Pharmaceuticals/AstraZeneca. (2007). Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists. Journal of Medicinal Chemistry.
-
Surprenant, A., & North, R. A. (2009).[2] Signaling at Purinergic P2X Receptors. Annual Review of Physiology.
-
Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist. British Journal of Pharmacology.
-
PubChem. (n.d.). Compound Summary: N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide. National Library of Medicine.
-
Di Virgilio, F. (2007). Liaisons dangereuses: P2X7 and the inflammasome. Trends in Pharmacological Sciences.
